3-Chloro-1-(difluoromethyl)pyridin-2(1H)-one
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Overview
Description
3-Chloro-1-(difluoromethyl)pyridin-2(1H)-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by a pyridine ring substituted with a chlorine atom at the third position and a difluoromethyl group at the first position. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(difluoromethyl)pyridin-2(1H)-one typically involves the chlorination of 1-(difluoromethyl)pyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyridine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 3-Chloro-1-(difluoromethyl)pyridin-2(1H)-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and difluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
3-Chloro-1-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
3-Chloro-1-(trifluoromethyl)pyridin-2(1H)-one: Contains a trifluoromethyl group, which may impart different chemical properties.
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Bromine substitution instead of chlorine, leading to variations in reactivity.
Uniqueness: 3-Chloro-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the combination of chlorine and difluoromethyl substituents. This specific arrangement provides distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-1-(difluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-2-1-3-10(5(4)11)6(8)9/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMULVYJHIIZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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